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Compound of Interest

Compound Name: Ethyl 5-oxo-L-prolinate

Cat. No.: B022160

Ethyl L-pyroglutamate, also known as (S)-(+)-Ethyl 2-pyrrolidone-5-carboxylate, is a chiral
molecule of significant interest in pharmaceutical and cosmeceutical development.[1][2][3] As
an ethyl ester derivative of L-pyroglutamic acid, a natural metabolite, it serves as a versatile
synthetic intermediate, a chiral auxiliary, and a prodrug moiety designed to enhance the
lipophilicity and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Its application
extends to peptide synthesis and even as a skin conditioning agent in cosmetic formulations.[1]

[2]

A thorough understanding of the physical characteristics of Ethyl L-pyroglutamate is paramount
for researchers, scientists, and drug development professionals. These properties dictate its
behavior during synthesis, purification, formulation, and ultimately, its physiological absorption
and distribution. This guide provides a comprehensive analysis of its core physicochemical
attributes, offering not just data, but the underlying scientific rationale and the experimental
methodologies required for their validation. This self-validating approach ensures that
researchers can confidently apply this knowledge to their specific development pipelines.

Fundamental Physical and Chemical Identity

The identity and purity of a compound are the bedrock of any scientific investigation. For Ethyl
L-pyroglutamate, this begins with its fundamental descriptors.

o Chemical Name: Ethyl (2S)-5-oxopyrrolidine-2-carboxylate[1][4]
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e Synonyms: L-Pyroglutamic acid ethyl ester, (S)-(+)-2-Pyrrolidinone-5-carboxylic acid ethyl
ester, Ethyl 5-oxo-L-prolinate[1][3]

e CAS Number: 7149-65-7[1][2][3]
e Molecular Formula: C7H11NO3[1][2][3]
e Molecular Weight: 157.17 g/mol [5][6]

These identifiers are crucial for accurate literature searches, regulatory submissions, and
unambiguous communication within the scientific community. The molecular structure, featuring
a lactam ring, a chiral center at the C2 position, and an ethyl ester group, dictates all
subsequent physical properties.

Macroscopic and Thermodynamic Properties

The macroscopic properties of a substance are the most immediate and tangible
characteristics, governing its handling, storage, and phase behavior.

Appearance and State

At ambient temperature, Ethyl L-pyroglutamate typically presents as a white to off-white or
yellowish crystalline solid or powder.[1][2][3] Some sources also describe it as a low melting
solid or a yellowish viscous oil, which can be attributed to minor impurities or the presence of
residual solvent.[5][6] It possesses a mild or barely perceptible odor.[1]

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of purity and intermolecular forces. The
presence of a polar lactam group and an ester moiety allows for dipole-dipole interactions and
hydrogen bonding, resulting in a relatively high melting point for a molecule of its size.

Property Value Range Conditions Source(s)
Melting Point 47 - 58 °C Ambient Pressure [11[2][3][5]
Boiling Point 176 °C 12 mmHg [11161[7]
140-145 °C 1 Torr [5]
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The significant range in reported melting points (47°C to 58°C) highlights the importance of
rigorous purification.[1][2][3] A sharp melting point is a strong indicator of high purity. The
boiling point is consistently reported under reduced pressure, indicating that the compound
may be susceptible to degradation at its atmospheric boiling point.

Experimental Protocol: Melting Point Determination
(Capillary Method)

o Objective: To determine the melting range of a purified sample of Ethyl L-pyroglutamate as
an indicator of purity.

o Methodology:

o

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual
solvent. Grind the crystalline sample into a fine powder.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-
3 mm.

o Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

o Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the
expected melting point (e.g., to 35°C).

o Ramped Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal
equilibrium.

o Observation: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire solid phase has transitioned to liquid
(completion of melting). This range is the melting point.

» Causality and Validation: A pure compound exhibits a sharp melting range (typically < 2°C). A
broad melting range suggests the presence of impurities, which disrupt the crystal lattice and
depress the melting point. The protocol is self-validating by comparing the obtained result
against a certified reference standard or high-purity literature values.

Optical and Spectroscopic Characterization
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As a chiral molecule, the interaction of Ethyl L-pyroglutamate with light and electromagnetic
radiation provides a unique fingerprint for identification and structural elucidation.

Optical Rotation: The Chiral Signature

The presence of a single stereocenter at the C2 position in the L-configuration causes solutions
of Ethyl L-pyroglutamate to rotate plane-polarized light in a dextrorotatory (+) direction. This is
a critical parameter for confirming the enantiomeric identity of the material.

Property Value Range Conditions Source(s)

N . [a]D?°, c=10in
Specific Rotation +3°to +4° [2][3]
Ethanol

([aD) -3.0°to -4.0° [a]D, c=5 in Water [51[7118]

Note: The sign of optical rotation can be highly dependent on the solvent used. While
dextrorotatory in ethanol, it is reported as levorotatory in water. This phenomenon, known as
solvent-dependent optical rotation, underscores the critical importance of specifying
experimental conditions. The "L" designation refers to the absolute configuration relative to
glyceraldehyde, not the direction of optical rotation.

Experimental Protocol: Polarimetry

» Objective: To measure the specific rotation of Ethyl L-pyroglutamate to confirm its
enantiomeric configuration.

o Methodology:

o Solution Preparation: Accurately weigh a sample of the compound (e.g., 1.0 g) and
dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of ethanol), noting the
concentration (c) in g/100mL.

o Instrumentation: Calibrate the polarimeter using a blank (solvent only).

o Measurement: Fill a polarimeter cell of a known path length (I, in decimeters) with the
sample solution, ensuring no air bubbles are present.
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o Data Acquisition: Measure the observed rotation (a) at a specified temperature (T) and
wavelength (D-line of a sodium lamp, 589 nm).

o Calculation: Calculate the specific rotation using the formula: [a]DT = a / (I x c).

o Causality and Validation: The specific rotation is an intrinsic property of a chiral molecule
under defined conditions. The presence of the D-enantiomer (the impurity) would decrease
the magnitude of the observed rotation, with a racemic mixture having a rotation of zero.
Validation is achieved by ensuring the measured value falls within the established range for
the pure L-enantiomer.

Refractive Index and Density

These properties are useful for quality control and for understanding the substance's interaction
with light and its packing in the solid or liquid state.

Property Value Conditions Source(s)
Density ~1.16 - 1.25 g/cm3 Room Temperature [11051[7]
Refractive Index (nD) ~1.431 - 1.466 20°C [L11051[7]

Spectroscopic Profile

Spectroscopic methods provide detailed information about the molecular structure.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
confirming the molecular structure.

o H NMR (CDCIls): Key expected signals include a triplet for the ethyl ester's methyl group
(~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1-4.2 ppm), a multiplet for
the chiral proton at C2 (~4.1-4.2 ppm), and complex multiplets for the C3 and C4
methylene protons (~2.1-2.5 ppm). A broad singlet for the amide proton (N-H) is also
expected (~7.0 ppm).[5][6]

o 13C NMR (CDCIs): Characteristic peaks confirm the presence of the different carbon
environments: the lactam carbonyl (~178 ppm), the ester carbonyl (~172 ppm), the ester
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methylene (~62 ppm), the chiral C2 carbon (~56 ppm), the C4 and C3 methylene carbons
(~29 and ~25 ppm, respectively), and the ester methyl carbon (~14 ppm).[6]

e Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
Strong absorption bands are expected for the N-H stretch of the lactam, the C=0 stretch of
the lactam (amide | band), and the C=0 stretch of the ester group.

Solubility Profile: A Key to Formulation

Solubility is a critical parameter for drug development, impacting everything from purification to
formulation and bioavailability. Ethyl L-pyroglutamate's structure, with both polar (lactam) and
non-polar (ethyl ester) functionalities, gives it a nuanced solubility profile.

o General Solubility: It exhibits moderate to good solubility in polar organic solvents.[1]

o Specific Solvents: It is soluble in ethanol and methanol.[1] The parent compound, L-
pyroglutamic acid, shows high solubility in these solvents as well.[9]

e Poor Solvents: It is less soluble in nonpolar solvents.[1]

The esterification of the carboxylic acid group in L-pyroglutamic acid to form Ethyl L-
pyroglutamate increases its lipophilicity (LogP is approximately 0.15), which is a deliberate
strategy in prodrug design to improve membrane permeability.[1]

Experimental Workflow: Isothermal Solubility
Determination

» Objective: To quantitatively determine the solubility of Ethyl L-pyroglutamate in a specific
solvent at a constant temperature.

» Diagrammatic Representation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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